molecular formula C15H24Cl2N2 B1441105 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1219964-57-4

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1441105
CAS No.: 1219964-57-4
M. Wt: 303.3 g/mol
InChI Key: OBUBMLZTGHDWAA-UHFFFAOYSA-N
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Description

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds. The presence of the tetrahydroisoquinoline structure further enhances its biological activity, making it a valuable compound for various studies.

Biochemical Analysis

Biochemical Properties

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby affecting the enzyme’s activity and the overall metabolic pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinase C (PKC), a key player in cell signaling . By altering PKC activity, the compound can impact various cellular processes, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cytochrome P450 enzymes involves a complex mechanism where it may undergo ring contraction mediated by the active species of these enzymes . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities . These temporal changes are crucial for understanding the compound’s overall impact in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have shown that piperidine derivatives can have potent cytotoxic activity against cancer cell lines . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve ring contraction and other chemical transformations that influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Tetrahydroisoquinoline Structure: This can be achieved by Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Coupling of Piperidine and Tetrahydroisoquinoline: The final step involves the coupling of the piperidine moiety with the tetrahydroisoquinoline structure, often through reductive amination or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure hydrogenation for the piperidine synthesis and continuous flow reactors for the Pictet-Spengler reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • Piperidine

Uniqueness

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the combination of the piperidine and tetrahydroisoquinoline structures, which confer distinct pharmacological properties. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.

Properties

IUPAC Name

2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBMLZTGHDWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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